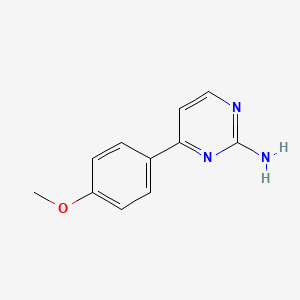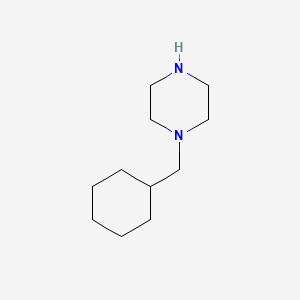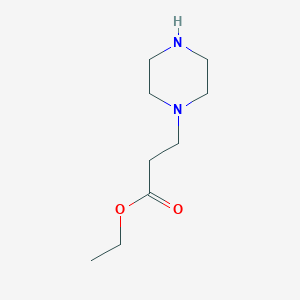![molecular formula C8H9ClN4 B1349416 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 350500-99-1](/img/structure/B1349416.png)
5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound with the molecular formula C8H9ClN4. This compound belongs to the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the annulation of a pyrazole fragment to a substituted pyridine ring. One common method includes the reaction of 4-amino-pyrazoles with methyl cyanoacetate under acidic or neutral conditions to form the corresponding pyrazolopyridine derivatives . Another approach involves the cyclization of pyrazoles by alkyne groups, catalyzed by gold, followed by further cyclization using sodium hydride (NaH) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely employed to achieve efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Catalysts: Such as gold for cyclization reactions.
Bases: Such as sodium hydride (NaH) for deprotonation steps.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting the central nervous system, viral infections, inflammatory diseases, tumors, cardiovascular diseases, and bacterial infections.
Biological Studies: The compound is used to study kinase inhibition and other biological pathways.
Industrial Applications: It is employed in the synthesis of bioactive molecules and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit kinase activity, which is crucial for cell signaling and proliferation. This inhibition can lead to the suppression of tumor growth and other therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antibacterial activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits CDK2 inhibition, making it a potential anticancer agent.
Uniqueness
5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential as a drug scaffold make it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
5-chloro-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-3-5-7(10)12-13-8(5)11-4(2)6(3)9/h1-2H3,(H3,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXZXUHBQUULLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NNC(=C12)N)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80956490 |
Source


|
| Record name | 5-Chloro-4,6-dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350500-99-1 |
Source


|
| Record name | 5-Chloro-4,6-dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349336.png)







![1-[2-(Dipropylamino)ethyl]piperazine](/img/structure/B1349357.png)



